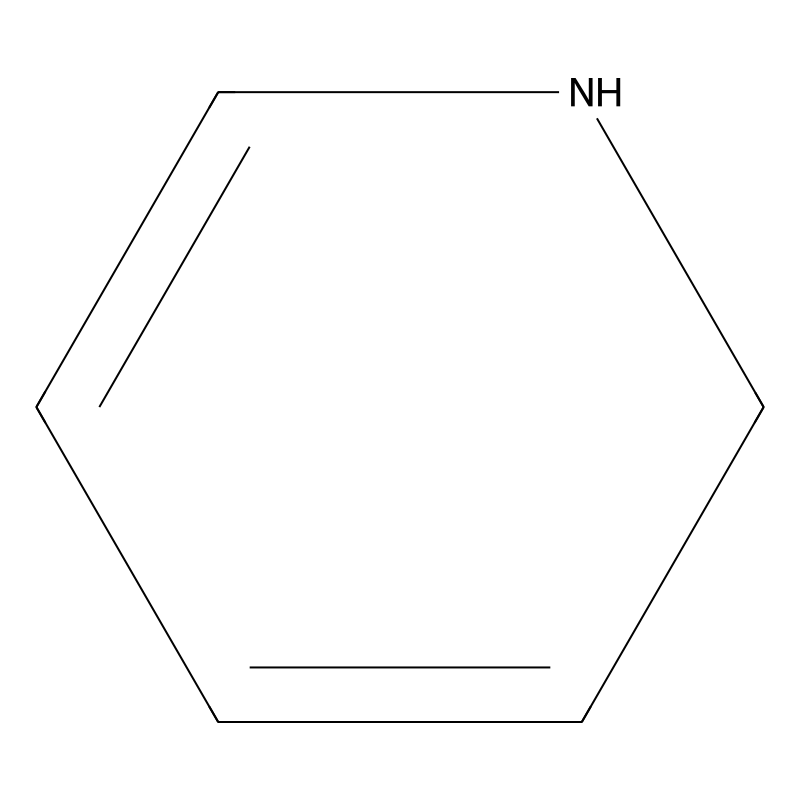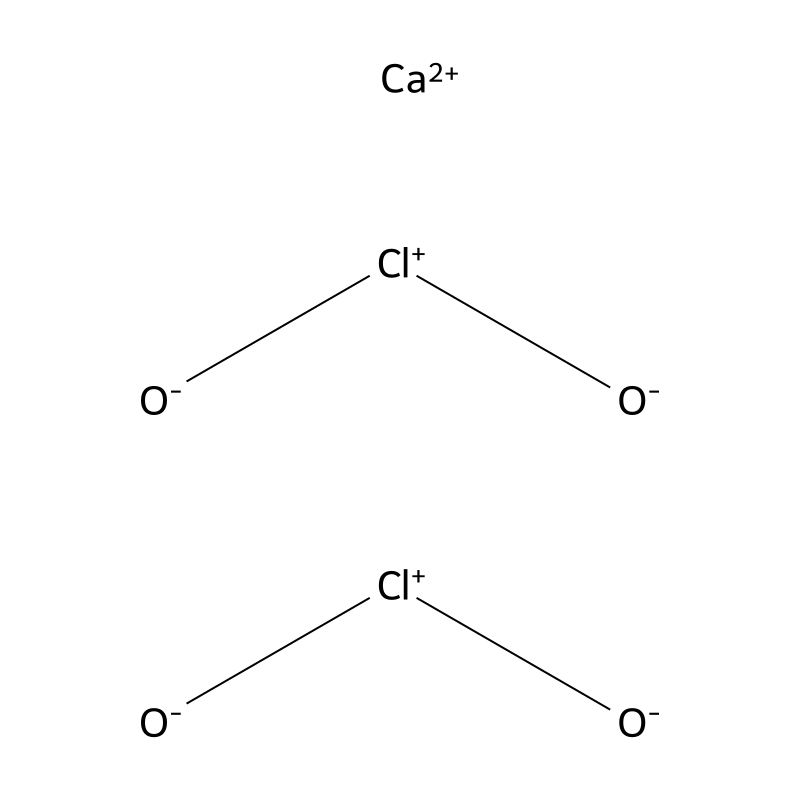JNK Inhibitor VIII

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Description
JNK Inhibitor VIII is a small molecule that functions as a cell-permeable, ATP-competitive, and reversible inhibitor of c-Jun N-terminal kinase (JNK) []. JNK is a protein kinase involved in various cellular processes, including stress signaling, cell proliferation, and cell death []. Due to its ability to target JNK, JNK Inhibitor VIII has become a valuable tool in scientific research for understanding JNK's role in different biological contexts.
Studying JNK Signaling Pathways
One primary application of JNK Inhibitor VIII is investigating JNK signaling pathways. By inhibiting JNK activity, researchers can dissect the downstream effects of JNK activation in various cellular responses. This allows them to identify proteins and processes regulated by JNK and elucidate the specific contribution of JNK signaling in different scenarios [, ]. For instance, JNK Inhibitor VIII can be used to study JNK's role in:
- Cellular stress responses: JNK is activated by various cellular stresses, and JNK Inhibitor VIII can help determine the specific effects of JNK on stress-induced processes like apoptosis (programmed cell death) [].
- Cell differentiation and development: JNK signaling plays a role in cell differentiation and development. JNK Inhibitor VIII can be employed to understand how JNK regulates these processes [].
- Neurodegenerative diseases: JNK has been implicated in the pathogenesis of neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. JNK Inhibitor VIII can be a tool to investigate JNK's contribution to these diseases [].
These are just a few examples, and JNK Inhibitor VIII is a versatile tool applicable to studying JNK's role in a wide range of biological processes.
Investigating Potential Therapeutic Applications
Another exciting application of JNK Inhibitor VIII lies in exploring its therapeutic potential. Since JNK is involved in various disease processes, inhibiting JNK activity might offer therapeutic benefits. JNK Inhibitor VIII can be used in pre-clinical studies to assess the feasibility of targeting JNK for specific diseases []. For example, researchers might investigate the effectiveness of JNK Inhibitor VIII in models of:
- Cancer: JNK signaling can contribute to cancer cell proliferation and survival. JNK Inhibitor VIII can be used to evaluate its potential as an anti-cancer agent [].
- Inflammatory diseases: JNK is involved in inflammatory responses. JNK Inhibitor VIII might be explored as a therapeutic candidate for inflammatory disorders like arthritis [].
JNK Inhibitor VIII, also known as JNK-IN-8, is a selective and irreversible inhibitor of the c-Jun N-terminal kinase family, specifically targeting JNK1, JNK2, and JNK3. This compound has garnered attention due to its ability to covalently bind to a conserved cysteine residue in the active site of these kinases, effectively blocking their enzymatic activity. The compound is notable for its high potency, with reported IC50 values of 4.67 nM for JNK1, 18.7 nM for JNK2, and 0.98 nM for JNK3 . The inhibition of JNK activity by JNK-IN-8 results in decreased phosphorylation of c-Jun, a direct substrate of these kinases, which plays a crucial role in various cellular processes including stress response and apoptosis .
JNK-IN-8 has been shown to significantly impact various biological pathways by inhibiting JNK-mediated phosphorylation events. In cellular assays, treatment with JNK-IN-8 not only reduced c-Jun phosphorylation but also affected downstream signaling pathways associated with cell survival and apoptosis. For instance, it has been demonstrated that JNK-IN-8 can sensitize cancer cells to other therapeutic agents by promoting oxidative stress and apoptosis . Additionally, it affects the transcriptional activities of key regulators such as Nuclear Factor kappa B (NFκB) and Activating Protein 1 (AP-1), which are involved in inflammatory responses and cell survival mechanisms .
The synthesis of JNK-IN-8 involves several steps that include the construction of its core structure followed by specific modifications to enhance potency and selectivity. The synthetic route typically begins with the formation of a benzothiazolyl acetonitrile scaffold, which is then elaborated through various
JNK-IN-8 is primarily utilized as a pharmacological tool for studying JNK signaling pathways in various biological contexts. Its applications include:
- Cancer Research: Investigating the role of JNK in tumor growth and response to therapies.
- Neurodegenerative Diseases: Exploring how modulation of JNK activity can influence neuronal survival.
- Inflammation Studies: Understanding the contribution of JNK signaling in inflammatory diseases.
The compound's ability to induce oxidative stress makes it particularly useful in combination therapies aimed at enhancing the efficacy of existing treatments .
Interaction studies involving JNK-IN-8 have demonstrated its capacity to synergize with other therapeutic agents like lapatinib in triple-negative breast cancer models. The combination treatment not only increased cytotoxicity but also led to significant alterations in cellular oxidative stress levels . Furthermore, studies have shown that the inhibition of JNK activity can restore sensitivity to apoptosis-inducing signals in resistant cancer cell lines . These findings underscore the potential for using JNK-IN-8 in combination therapies.
Several compounds share structural similarities or functional roles with JNK-Inhibitor VIII. Notable examples include:
| Compound Name | Target Kinase | IC50 (nM) | Unique Features |
|---|---|---|---|
| JNK-Inhibitor VII | JNK1/2 | ~10 | First generation inhibitor; less selective |
| SP600125 | JNK1/2 | ~100 | Non-covalent; reversible inhibition |
| JNK-Inhibitor IX | JNK1/2/3 | ~40 | Similar structure; different binding dynamics |
| CCT128930 | JNK1/2 | ~50 | Selective for certain cancer types |
JNK-Inhibitor VIII stands out due to its high selectivity and potency as an irreversible inhibitor, making it a valuable tool for dissecting the roles of c-Jun N-terminal kinases in various biological processes compared to other inhibitors which may exhibit broader or less specific activity profiles .
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
Wikipedia
Dates
2: Bertoldo MJ, Bernard J, Duffard N, Tsikis G, Alves S, Calais L, Uzbekova S, Monniaux D, Mermillod P, Locatelli Y. Inhibitors of c-Jun phosphorylation impede ovine primordial follicle activation. Mol Hum Reprod. 2016 May;22(5):338-49. doi: 10.1093/molehr/gaw012. Epub 2016 Feb 7. PubMed PMID: 26908644.
3: Turpeinen T, Nieminen R, Moilanen E, Korhonen R. Mitogen-activated protein kinase phosphatase-1 negatively regulates the expression of interleukin-6, interleukin-8, and cyclooxygenase-2 in A549 human lung epithelial cells. J Pharmacol Exp Ther. 2010 Apr;333(1):310-8. doi: 10.1124/jpet.109.157438. Epub 2010 Jan 20. PubMed PMID: 20089808.
4: Ogino T, Ozaki M, Hosako M, Omori M, Okada S, Matsukawa A. Activation of c-Jun N-terminal kinase is essential for oxidative stress-induced Jurkat cell apoptosis by monochloramine. Leuk Res. 2009 Jan;33(1):151-8. doi: 10.1016/j.leukres.2008.07.009. Epub 2008 Aug 20. PubMed PMID: 18718660.








